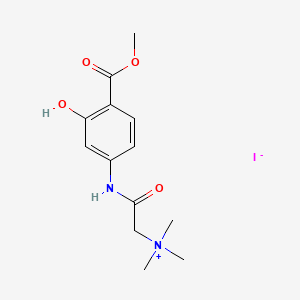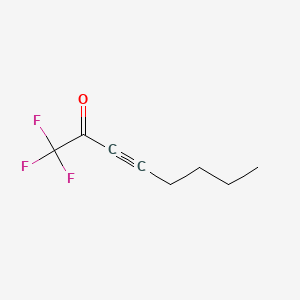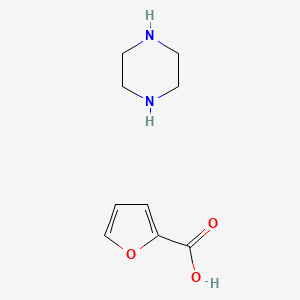
(2,3-Dihydrothiochromen-4-ylideneamino) 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dihydrothiochromen-4-ylideneamino) 4-methylbenzenesulfonate is a chemical compound with the molecular formula C16H15NO3S2 and a molecular weight of 333.432 This compound features a thiochromene core, which is a sulfur-containing heterocyclic structure, and a 4-methylbenzenesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrothiochromen-4-ylideneamino) 4-methylbenzenesulfonate typically involves the condensation of 2,3-dihydrothiochromen-4-one with an appropriate amine, followed by sulfonation with 4-methylbenzenesulfonyl chloride . The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the sulfonate ester. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dihydrothiochromen-4-ylideneamino) 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The thiochromene core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiochroman derivative.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiochroman derivatives.
Substitution: Various substituted thiochromene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2,3-Dihydrothiochromen-4-ylideneamino) 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2,3-Dihydrothiochromen-4-ylideneamino) 4-methylbenzenesulfonate is not fully understood. it is believed to interact with specific molecular targets and pathways due to its unique structure. The thiochromene core may interact with biological macromolecules, while the sulfonate group could enhance its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-2,3-Dihydrothiochromen-4-ylideneamino]thiourea: Another thiochromene derivative with different functional groups.
Thiochroman derivatives: Compounds with a similar core structure but different substituents.
Uniqueness
(2,3-Dihydrothiochromen-4-ylideneamino) 4-methylbenzenesulfonate is unique due to the presence of both the thiochromene core and the 4-methylbenzenesulfonate group
Propiedades
Número CAS |
14106-16-2 |
|---|---|
Fórmula molecular |
C16H15NO3S2 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
(2,3-dihydrothiochromen-4-ylideneamino) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H15NO3S2/c1-12-6-8-13(9-7-12)22(18,19)20-17-15-10-11-21-16-5-3-2-4-14(15)16/h2-9H,10-11H2,1H3 |
Clave InChI |
WICWZTPSMWAXJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCSC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![11-Oxa-4,4b,10-triaza-benzo[b]fluoren-5-one](/img/structure/B15343069.png)
![Spiro[1,3,4,5-tetrahydroisoindol-2-ium-2,2'-1,3-dihydroisoindol-2-ium];bromide](/img/structure/B15343076.png)
![3,4,5,6,7,8,9,10,11,12,13,14-Dodecahydro-2h-cyclododeca[b]pyran](/img/structure/B15343078.png)

![(1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol](/img/structure/B15343097.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]decanamide](/img/structure/B15343103.png)



![1,2,3,4,5-Pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluorophenoxy)phenyl]benzene](/img/structure/B15343139.png)
